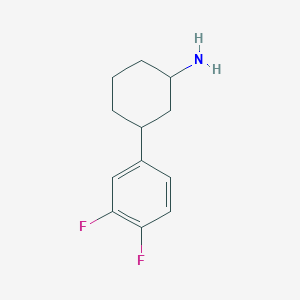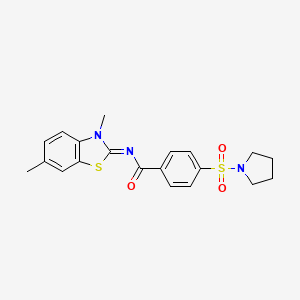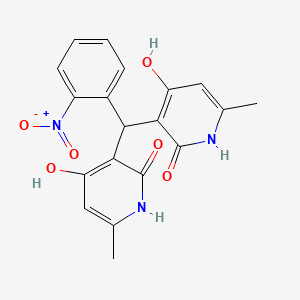
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound '3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)', also known as NPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPM belongs to the class of pyridinone derivatives and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the production of ROS, which are known to cause oxidative damage to cells and tissues. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibits potent antioxidant and anti-inflammatory effects in vitro and in vivo. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to protect cells and tissues from oxidative damage and reduce inflammation in various animal models. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has also been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments is its potent antioxidant and anti-inflammatory properties. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be used to protect cells and tissues from oxidative damage and reduce inflammation in various experimental models. However, one of the limitations of using 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), including its potential use as a therapeutic agent for various diseases, its use as a fluorescent probe for detecting metal ions in biological systems, and its potential use in materials science. Further studies are needed to fully understand the mechanism of action of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) and its potential applications in various fields.
Synthesemethoden
The synthesis of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be achieved through a variety of methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis. One of the most commonly used methods for synthesizing 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the reaction between 2-nitrobenzaldehyde and 4-hydroxy-6-methyl-2-pyridone in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(2-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-9-7-13(23)16(18(25)20-9)15(11-5-3-4-6-12(11)22(27)28)17-14(24)8-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADQULDYRZFWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)
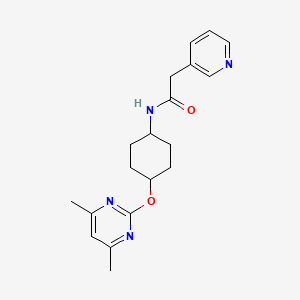
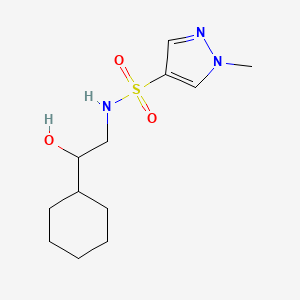
![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

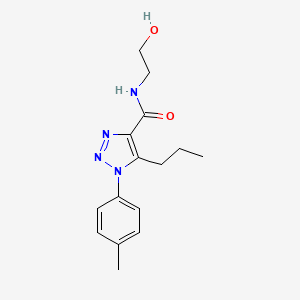
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)
